Tulobuterol-d9 Hydrochloride

Overview

Description

Tulobuterol-d9 Hydrochloride is a deuterated form of Tulobuterol, a long-acting beta2-adrenergic receptor agonist. This compound is primarily used as a bronchodilator for the management of asthma and chronic obstructive pulmonary disease (COPD). The deuterium substitution in this compound enhances its pharmacokinetic and metabolic profiles, making it a valuable compound in scientific research and pharmaceutical applications .

Mechanism of Action

Target of Action

Tulobuterol-d9 Hydrochloride, also known as Tulobuterol D9 (tert-butyl D9) hydrochloride, primarily targets the beta-2 adrenergic receptor . This receptor plays a crucial role in mediating the catecholamine-induced activation of adenylate cyclase through the action of G proteins .

Mode of Action

As a long-acting beta2-adrenergic receptor agonist , this compound interacts with its target by binding to the beta-2 adrenergic receptor . This interaction leads to the activation of adenylate cyclase, which in turn increases the concentration of cyclic AMP in cells . The increase in cyclic AMP levels results in relaxation of bronchial smooth muscle, inhibition of release of mediators of immediate hypersensitivity from cells, especially from mast cells, and a reduction in the infiltration of eosinophils and T lymphocytes.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the beta-2 adrenergic signaling pathway . The activation of this pathway leads to a cascade of downstream effects, including bronchodilation and decreased inflammatory response in the airways .

Pharmacokinetics

It’s known that tulobuterol is rapidly absorbed after inhalation

Result of Action

The molecular and cellular effects of this compound’s action include bronchodilation and a reduction in the frequency of exacerbations of chronic obstructive pulmonary disease (COPD) and bronchial asthma . It also increases normal diaphragm muscle strength .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the method of administration (inhaled, oral, transdermal patch) can affect the drug’s absorption and efficacy . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tulobuterol-d9 Hydrochloride involves several key steps:

Bromination: The starting material, 2-chloroacetophenone, undergoes bromination to form 2-chlorophenacyl bromide.

Reduction: The brominated compound is then reduced using sodium borohydride (NaBH4) to yield 1-(2-chlorophenyl)-2-bromoethanol.

Amination: The final step involves the amination of the reduced compound with tert-butylamine to produce this compound

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process is designed to be cost-effective, environmentally friendly, and to yield high-purity product without the need for chromatographic purification .

Chemical Reactions Analysis

Types of Reactions

Tulobuterol-d9 Hydrochloride undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized to form various degradation products.

Reduction: Reduction reactions are used in its synthesis, particularly the reduction of brominated intermediates.

Substitution: Substitution reactions, such as the amination step, are crucial in its synthesis

Common Reagents and Conditions

Bromination: Typically involves bromine or N-bromosuccinimide (NBS) in an organic solvent.

Reduction: Sodium borohydride (NaBH4) is commonly used.

Major Products

The major product of these reactions is this compound, with high purity and yield. Impurities are minimized through careful control of reaction conditions and purification steps .

Scientific Research Applications

Tulobuterol-d9 Hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Salbutamol: Another beta2-adrenergic agonist used as a bronchodilator.

Formoterol: A long-acting beta2-adrenergic agonist with similar therapeutic applications.

Salmeterol: Known for its prolonged duration of action in treating asthma and COPD

Uniqueness

Tulobuterol-d9 Hydrochloride is unique due to its deuterium substitution, which enhances its pharmacokinetic and metabolic stability. This makes it particularly valuable in research settings where precise quantification and long-term studies are required .

Biological Activity

Tulobuterol-d9 Hydrochloride is a deuterated analog of Tulobuterol, a long-acting beta2-adrenergic receptor agonist primarily used as a bronchodilator for treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). The introduction of deuterium in its structure is believed to enhance its metabolic stability and pharmacokinetic properties. This article explores the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant research findings.

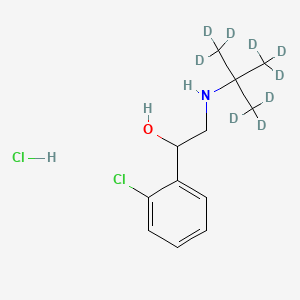

Chemical Structure and Properties

This compound has the following molecular characteristics:

- Chemical Formula : C12H18ClD9NO

- IUPAC Name : 2-(tert-butylamino)-1-(2-chlorophenyl)ethan-1-ol

- Molecular Weight : 273.25 g/mol

The deuterated form indicates that nine hydrogen atoms have been replaced with deuterium, which may influence its biological behavior compared to non-deuterated versions.

As a beta2-adrenergic receptor agonist, this compound activates beta2 receptors located in the smooth muscle of the airways. This activation leads to:

- Bronchodilation : Relaxation of bronchial smooth muscles, resulting in widened airways and improved airflow.

- Reduction of Respiratory Symptoms : Alleviation of symptoms associated with asthma and COPD.

The pharmacological profile suggests that the compound may exert prolonged effects due to its structural modifications, which could enhance binding affinity and receptor activation duration.

Pharmacological Effects

Research has demonstrated the biological activity of this compound through various studies:

- Bronchodilatory Effects : Studies indicate that Tulobuterol-d9 exhibits significant bronchodilatory effects comparable to other beta2-agonists. It is particularly effective in managing acute asthma symptoms and providing relief from bronchospasm .

- Toxicity Studies : A one-month inhalation toxicity study in rats and dogs assessed the safety profile of Tulobuterol hydrochloride (the non-deuterated form). Results showed no significant adverse effects at lower concentrations, although higher doses led to nasal lesions in rats . This suggests a need for careful dosage management in clinical settings.

- Transdermal Delivery Systems : The development of transdermal patches containing Tulobuterol has been explored as an alternative delivery method. These patches allow for sustained drug release, improving patient adherence and minimizing systemic side effects .

Case Studies

Several clinical studies have evaluated the efficacy of Tulobuterol-based treatments:

- Long-Term Management of Asthma : A randomized controlled trial involving young children demonstrated that using a Tulobuterol patch significantly reduced respiratory symptoms associated with upper respiratory tract infections (URTIs) compared to placebo . The study reported a statistically significant shorter time to symptom resolution (p = 0.001).

- Transdermal Patch Efficacy : Research on the transdermal tulobuterol patch indicated it could be beneficial for patients with COPD who have difficulty using inhalers due to acute stroke or other conditions. However, no significant differences were found in hospitalization outcomes compared to control groups .

Comparative Analysis

The following table compares this compound with other beta2-adrenergic agonists:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Salbutamol | C13H21NO3S | Contains a sulfonyl group; shorter half-life |

| Formoterol | C21H25N3O4S | Rapid onset; longer duration of action |

| Terbutaline | C12H17NO4S | Used for both asthma and premature labor |

| Tulobuterol | C12H18ClNO | Non-deuterated version; lacks isotopic labeling |

| This compound | C12H18ClD9NO | Enhanced metabolic stability due to deuteration |

Future Research Directions

Future studies should focus on:

- Pharmacokinetics and Metabolism : Investigating how the deuterated structure affects metabolism compared to non-deuterated forms.

- Long-term Safety Profiles : Evaluating the long-term safety and efficacy of transdermal formulations in diverse patient populations.

- Comparative Effectiveness Research : Assessing the relative effectiveness of Tulobuterol-d9 against other established bronchodilators in clinical settings.

Properties

IUPAC Name |

1-(2-chlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClNO.ClH/c1-12(2,3)14-8-11(15)9-6-4-5-7-10(9)13;/h4-7,11,14-15H,8H2,1-3H3;1H/i1D3,2D3,3D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSLNRVYIRDVHLY-KYRNGWDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC=CC=C1Cl)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC=CC=C1Cl)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1325559-14-5 | |

| Record name | 1325559-14-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.